N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyl-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-18(21-19-20-15(13-25-19)16-9-6-12-24-16)17(22-10-4-5-11-22)14-7-2-1-3-8-14/h1-13,17H,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIGZGXAYGBSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC(=CS2)C3=CC=CO3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: Starting with a furan derivative, the thiazole ring is formed through a cyclization reaction involving a thiourea derivative under acidic conditions.
Acylation Reaction: The thiazole intermediate is then subjected to an acylation reaction with phenylacetyl chloride in the presence of a base such as triethylamine.
Pyrrole Introduction: Finally, the pyrrole ring is introduced via a nucleophilic substitution reaction using a pyrrole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of bacterial infections and cancer.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer cells, it may induce apoptosis by interacting with signaling pathways that regulate cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related acetamide derivatives, emphasizing substituent effects on physicochemical properties, synthesis yields, and biological activities.
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups : Nitrothiophene (9b) enhances antibacterial activity compared to chlorothiophene (9a), likely due to increased electrophilicity facilitating target binding .
- Heteroaromatic Systems : The target compound’s furan and pyrrole rings may improve solubility and π-stacking interactions compared to halogenated analogs like dichlorophenyl derivatives .
Synthetic Yields: Yields for thiophenyl-substituted analogs (9a–9d) range from 65–72%, suggesting efficient coupling reactions under mild conditions .
Thermal Stability :
- Melting points correlate with molecular symmetry and intermolecular interactions. For example, 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibits a high melting point (459–461°C) due to strong hydrogen bonding in its crystal lattice . The target compound’s melting point is unreported but expected to be lower given its less polar substituents.
Pharmacological Potential: The MAC compound (11d) demonstrates apoptosis induction via caspase-3 activation, a mechanism shared with tyrosine kinase inhibitors like dasatinib . The target compound’s pyrrole group may similarly modulate enzyme interactions, though empirical validation is required.
Biological Activity
N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates a furan ring, a thiazole moiety, and a pyrrole derivative. Its molecular formula is , with a molecular weight of approximately 306.32 g/mol. The presence of these heterocycles contributes to its diverse biological activities.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Antitumor Activity : Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values often in the micromolar range. For instance, thiazole derivatives have been reported to inhibit cell growth effectively, suggesting that this compound may also exhibit anticancer properties .
- Antibacterial Properties : The compound's structure suggests potential antibacterial activity, particularly against Gram-positive bacteria. Thiazole-containing compounds have shown promising results in inhibiting bacterial growth, indicating that this compound could be effective against certain pathogens .
- Anticonvulsant Activity : Some thiazole derivatives have been associated with anticonvulsant effects, which may extend to this compound given its structural similarities with known active agents .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the phenyl and pyrrole groups significantly impact the biological activity of thiazole derivatives. Key findings include:
- Electron-donating groups on the phenyl ring enhance cytotoxicity.
- The presence of nitrogen heterocycles like pyrrole is crucial for maintaining biological activity.
For example, compounds with specific substitutions on the thiazole or phenyl rings showed improved potency against cancer cell lines compared to their unsubstituted counterparts .
Antitumor Activity
A study evaluating various thiazole derivatives found that compounds similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines. This suggests that the compound may possess significant antitumor properties .
Antibacterial Activity
Research has shown that thiazole-based compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli with MIC values as low as 3.12 µg/mL. Given the structural similarities, this compound may exhibit comparable antibacterial efficacy .
Summary Table of Biological Activities
Q & A
Q. How can discrepancies between computational and experimental solubility data be addressed?
- Methodological Answer :
- COSMO-RS Simulations : Predict solubility in ternary solvent systems (e.g., DMSO/water/ethanol) and validate via nephelometry .
- Hansen Solubility Parameters : Optimize co-solvents (e.g., PEG 400) to match computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
